Hydroxypropyl-beta-cyclodextrin

Solubility enhancement Formulation excipient Aqueous solubility

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the only FDA-approved cyclodextrin for intravenous administration, offering >64-fold higher solubility than native β-CD and attenuated hemolytic activity vs. methylated derivatives. Its neutral charge ensures reliable complexation without electrostatic repulsion, making it superior to SBE-β-CD for anionic drug candidates. For neutral BCS Class II drugs, specify low-to-medium DS grades (4.5–6.2) to maximize solubilizing capacity. In food processing, HP-β-CD delivers 5.47% higher cholesterol removal than native β-CD, with easier aqueous integration. Specification-locked procurement (DS 4.5–7.8) ensures batch-to-batch consistency for formulation-critical applications.

Molecular Formula C63H112O42
Molecular Weight 1541.5 g/mol
CAS No. 107745-73-3
Cat. No. B1673982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxypropyl-beta-cyclodextrin
CAS107745-73-3
Synonyms2 Hydroxypropyl beta cyclodextrin
2 hydroxypropyl-beta-cyclodextrin
2-hydroxypropyl-beta-cyclodextrin
beta Hydroxypropylcyclodextrin
beta-hydroxypropylcyclodextrin
Betadex, Hydroxypropyl
HP-beta-CD
HPbetaCD
Hydroxypropyl beta cyclodextrin
Hydroxypropyl Betadex
hydroxypropyl-beta-cyclodextrin
Molecular FormulaC63H112O42
Molecular Weight1541.5 g/mol
Structural Identifiers
SMILESCC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
InChIInChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
InChIKeyODLHGICHYURWBS-LKONHMLTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) CAS 128446-35-5: Procurement-Relevant Class Positioning and Comparator Identification


Hydroxypropyl-beta-cyclodextrin (HP-β-CD, CAS 128446-35-5, also designated 94035-02-6) is a chemically modified β-cyclodextrin derivative wherein hydroxypropyl groups partially substitute the hydroxyl moieties on the glucopyranose units, yielding a neutral, highly water-soluble (>1200 mg/mL at 25°C) oligosaccharide with a hydrophobic central cavity of approximately 6.0–6.5 Å [1]. As the first cyclodextrin derivative approved by the U.S. Food and Drug Administration for intravenous administration, HP-β-CD occupies a distinct regulatory and safety position within the β-cyclodextrin excipient class, distinguishing it from native β-cyclodextrin (β-CD, CAS 7585-39-9, solubility ~18.5 mg/mL) and from alternative substituted derivatives including sulfobutyl ether-β-cyclodextrin (SBE-β-CD, CAS 182410-00-0), randomly methylated-β-cyclodextrin (RM-β-CD), and 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD), each of which exhibits divergent complexation selectivity, hemolytic profiles, and regulatory acceptance pathways [2][3]. The degree of substitution (DS), typically ranging from approximately 4.5 to 7.8 hydroxypropyl groups per cyclodextrin molecule, constitutes a critical functionality-related characteristic that modulates both solubilizing capacity and toxicity, thereby directly influencing procurement specifications for formulation-specific applications [4].

Why Generic Substitution Fails: HP-β-CD CAS 128446-35-5 vs β-CD, SBE-β-CD, and Methylated Analogs


In-class substitution among β-cyclodextrin derivatives without rigorous formulation revalidation introduces substantial risk because the substituent type, degree of substitution, and resultant charge state fundamentally alter three performance-critical parameters: complexation selectivity, hemolytic potential, and regulatory acceptance. Native β-CD exhibits inadequate aqueous solubility (18.5 mg/mL) and dose-limiting nephrotoxicity upon parenteral administration, rendering it unsuitable for injectable formulations [1]. SBE-β-CD, bearing anionic sulfobutyl ether groups, demonstrates enhanced binding for cationic drug substrates via electrostatic interactions but may exhibit reduced solubilizing capacity for neutral molecules compared to HP-β-CD formulations with optimized degree of substitution . Methylated derivatives (RM-β-CD, DM-β-CD), while often achieving higher stability constants for certain guest molecules, display hemolytic activity comparable to native β-CD and lack the extensive parenteral safety documentation that supports HP-β-CD's regulatory approvals [2]. Furthermore, the degree of substitution within HP-β-CD itself is not a static parameter—batches with DS values ranging from 4.55 to 7.76 exhibit up to two-fold differences in hemolytic activity and inverse correlations with solubilizing capacity depending on drug molecular weight, necessitating specification-locked procurement [3]. These interdependencies preclude simple interchangeability and mandate compound-specific, data-driven selection.

HP-β-CD Procurement Evidence Guide: Head-to-Head Quantitative Differentiation vs β-CD, SBE-β-CD, and Methylated Analogs


Aqueous Solubility Enhancement: HP-β-CD vs Native β-CD

HP-β-CD exhibits markedly superior intrinsic aqueous solubility compared to unmodified β-cyclodextrin, enabling higher drug loading and more flexible formulation concentration ranges without precipitation risk [1].

Solubility enhancement Formulation excipient Aqueous solubility

Hemolytic Activity Reduction: HP-β-CD vs Methylated β-CD Derivatives

Hydroxypropyl substitution attenuates membrane-disrupting hemolytic activity compared to methylated β-cyclodextrin derivatives, which retain cytotoxicity profiles similar to native β-CD [1]. The hemolytic potential of HP-β-CD is comparable to or better than that of SBE-β-CD derivatives in standardized erythrocyte assays [2].

Hemolysis Cytotoxicity Parenteral safety

Carbamazepine Solubilization: HP-β-CD Outperforms SBE-β-CD for Neutral Drug Substrates

For the neutral anticonvulsant drug carbamazepine, HP-β-CD (Cavitron™ W7 HP5 and HP7 grades) achieved superior solubilization compared to SBE-β-CD under identical formulation conditions . In phase-solubility studies, HP-β-CD was identified as the most effective solubilizer among tested cyclodextrins, forming the most stable complex with the highest apparent solubility [1].

Carbamazepine Neutral drug complexation Parenteral formulation

Complexation Selectivity for Charged Substrates: HP-β-CD vs SBE-β-CD Binding Constants

HP-β-CD, as a neutral cyclodextrin, exhibits fundamentally different binding behavior toward charged drug substrates compared to the anionic SBE-β-CD. While SBE-β-CD leverages electrostatic attraction for cationic drugs, HP-β-CD maintains consistent complexation strength irrespective of substrate charge state, though with reduced binding affinity for charged species relative to their neutral forms [1]. For the cationic drug amiodarone, SBE-β-CD achieves approximately 10-fold higher solubility than HP-β-CD under equimolar conditions [2].

Charged substrates Complexation constant Electrostatic interactions

Degree of Substitution Optimization: Low DS (4.55) vs High DS (7.76) HP-β-CD

Within HP-β-CD grades, the degree of substitution (DS) is the most critical functionality-related characteristic governing both solubilizing capacity and toxicity [1]. In a 7-day intravenous rat study comparing HP-β-CD batches with DS values of 4.55, 6.16, and 7.76, low DS material demonstrated superior solubilizing capacity for steroids and BCS Class II drugs, while high DS material exhibited lower hemolytic activity [2].

Degree of substitution Formulation optimization Toxicity trade-off

Cholesterol Removal Efficiency: HP-β-CD vs Native β-CD in Food and Biomedical Applications

HP-β-CD demonstrates significantly enhanced cholesterol complexation and removal efficiency compared to native β-cyclodextrin, attributed to stronger hydrogen bonding interactions and lower complexation energy [1]. In NPC disease models, HP-β-CD exhibits potent cholesterol-solubilizing capacity, though at higher concentrations the inclusion mode shifts from 1:1 to highly soluble 2:1 complexes, a property not shared by HP-γ-CD [2].

Cholesterol removal Food processing Niemann-Pick type C

HP-β-CD CAS 128446-35-5: Evidence-Anchored Application Scenarios for Scientific and Procurement Decision-Making


Parenteral Formulations of Neutral and Poorly Water-Soluble Drugs

Based on >64-fold higher intrinsic aqueous solubility compared to native β-CD (>1200 mg/mL vs 18.5 mg/mL) and attenuated hemolytic activity relative to methylated derivatives [1][2], HP-β-CD is the preferred cyclodextrin excipient for injectable formulations requiring high drug loading without precipitation risk. For neutral drug substrates such as carbamazepine, HP-β-CD (particularly DS-optimized grades like Cavitron™ W7 HP5) achieves 13% higher solubility than SBE-β-CD, enabling 2 g per dose excipient reduction and corresponding formulation viscosity advantages . Users should specify low-to-medium DS grades (4.5–6.2) when targeting neutral BCS Class II drugs to maximize solubilizing capacity while maintaining acceptable hemolytic profiles [3].

Formulations of Anionic or pH-Sensitive Drug Candidates

HP-β-CD's neutral charge state confers distinct advantages over anionic SBE-β-CD when complexing anionic drug substrates or formulating at pH ranges where drug ionization could induce charge repulsion with SBE-β-CD. Studies demonstrate that SBE-β-CD exhibits 41-fold lower binding for negatively charged molecules due to charge-charge repulsion, whereas HP-β-CD maintains predictable, albeit reduced (2- to 31-fold), complexation for charged species relative to their neutral forms [1]. This predictable binding attenuation, without electrostatic repulsion artifacts, makes HP-β-CD the more reliable choice for anionic drug candidates and for formulation platforms where pH may vary during manufacturing or storage. The absence of sodium counterions also eliminates osmolality contributions that must be managed with SBE-β-CD formulations [2].

Food Industry Cholesterol Removal from High-Melting-Point Products

For industrial food processing applications targeting cholesterol reduction in butter, cheese, and other high-melting-point dairy products, HP-β-CD provides 5.47% higher cholesterol removal efficiency compared to native β-cyclodextrin at optimal processing temperatures [1]. This efficiency differential stems from enhanced hydrogen bonding (two moderate hydrogen bonds vs one weak hydrogen bond for methyl-β-CD) and lower complexation energy [1]. The improved aqueous solubility (>1200 mg/mL) also facilitates easier integration into aqueous processing streams and reduces the cyclodextrin mass required per unit of cholesterol removed, offering both process efficiency and cost-of-goods advantages in large-scale industrial deployments.

Research-Grade NPC Disease Model Cholesterol Mobilization

HP-β-CD serves as the reference-standard cholesterol-solubilizing agent for Niemann-Pick type C disease research, demonstrating potent intracellular cholesterol mobilization in patient-derived fibroblasts and murine models [1]. At lower concentrations, HP-β-CD forms 1:1 cholesterol inclusion complexes with affinity comparable to HP-γ-CD; at higher concentrations, HP-β-CD uniquely transitions to highly soluble 2:1 complexes, enabling greater cholesterol-solubilizing capacity but also introducing dose-dependent ototoxicity and pulmonary toxicity not observed with HP-γ-CD [2]. Researchers should select HP-β-CD when maximal cholesterol mobilization is required and dose can be carefully titrated; for studies prioritizing wider safety margin over maximal solubilizing capacity, HP-γ-CD may be the more appropriate comparator or alternative [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxypropyl-beta-cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.